N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group. This compound is structurally analogous to benzoylurea pesticides and antifungal agents, which often feature halogenated aromatic systems and sulfonyl or carboxamide functionalities .
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N2O3S/c17-11-6-5-10(9-14(11)21-7-2-8-25(21,23)24)20-16(22)15-12(18)3-1-4-13(15)19/h1,3-6,9H,2,7-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEVVKPRKYKNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Isothiazolidinone Ring: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the 1,1-dioxidoisothiazolidin-2-yl group.
Amide Bond Formation: The final step involves coupling the chlorinated isothiazolidinone derivative with 2,6-difluorobenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The isothiazolidinone ring can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is under investigation for its therapeutic potential due to its ability to inhibit specific signaling pathways, such as the hedgehog signaling pathway. This pathway is crucial in various biological processes and has been implicated in cancer progression.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism involves the modulation of key cellular pathways that are often dysregulated in cancer cells.
Biological Studies
The compound is utilized in biological research to investigate its interactions with various molecular targets. Its unique structure allows it to bind to enzymes or receptors, potentially modulating their activity.
Industrial Applications
Beyond medicinal uses, this compound is explored for its potential in the synthesis of advanced materials. Its unique chemical structure allows it to serve as a precursor for other compounds in organic synthesis.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for anticancer properties and inhibition of signaling pathways. |
| Biological Studies | Used to understand interactions with cellular targets and mechanisms of action. |
| Industrial Applications | Explored as a precursor for advanced materials and other chemical compounds. |
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved could include inhibition of key enzymes in metabolic or signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
The compound shares structural motifs with several benzamide-based agrochemicals and pharmaceuticals. Key comparisons include:
Key Observations :
- Core Structure : All compounds share the 2,6-difluorobenzamide backbone, critical for binding to biological targets such as chitin synthase or fungal enzymes .
- Substituent Impact : The 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group in the target compound introduces a sulfone-containing heterocycle, distinguishing it from simpler halogenated aryl derivatives (e.g., diflubenzuron). This modification may enhance solubility or metabolic stability .
Pharmacokinetic and Toxicological Profiles
- Metabolism: Halogenated benzamides like diflubenzuron are metabolized via hydroxylation and glucuronidation.
- Efficacy : Compounds with trifluoromethyl or pyridinyloxy groups (e.g., fluazuron) show higher pest-control efficacy, suggesting that the target compound’s isothiazolidine moiety may need optimization for comparable activity .
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H15ClF2N2O3S
- Molecular Weight : 368.82 g/mol
The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, which is crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folate production, leading to impaired bacterial growth and replication.
Antimicrobial Activity
This compound has shown promising results in various antimicrobial assays. The following table summarizes its efficacy against different microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Bacterial Infections : In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load with an MIC of 16 µg/mL. The study concluded that the compound could be a potential candidate for treating resistant strains of bacteria .
- Antifungal Activity Evaluation : A separate research effort focused on the antifungal properties of the compound against Candida albicans. The results demonstrated an MIC of 64 µg/mL, suggesting moderate antifungal activity. Further investigations are needed to explore its potential as a therapeutic agent in fungal infections .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives. For instance, modifications at the phenyl ring significantly influenced antimicrobial efficacy. Compounds with electron-withdrawing groups exhibited improved activity against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
